KCNQ2 Antagonism: 289-Fold Gain in Potency Over the Des-Methyl Analog
The sole structural difference between the target compound and its closest analog—a single N-methyl group on the acetamide—drives a >289-fold improvement in KCNQ2 antagonism. In an automated patch-clamp assay using CHO cells expressing human KCNQ2 (3 min incubation), N-methyl-N-(quinoxalin-6-yl)acetamide exhibited an IC₅₀ of 70 nM . Under identical assay conditions, the des-methyl analog N-(quinoxalin-6-yl)acetamide showed only marginal activity (IC₅₀ > 20,200 nM) . Furthermore, the compound demonstrates a 1.7-fold selectivity window for KCNQ2 homomers (IC₅₀ 70 nM) over KCNQ2/3 heteromers (IC₅₀ 120 nM) in the same cell background, a property not observed for the des-methyl analog . The tertiary amide motif is thus a critical pharmacophoric determinant for KCNQ2 channel engagement.
| Evidence Dimension | KCNQ2 channel inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 70 nM |
| Comparator Or Baseline | N-(quinoxalin-6-yl)acetamide (des-methyl analog): IC₅₀ > 20,200 nM |
| Quantified Difference | >289-fold greater potency |
| Conditions | Automated patch clamp; human KCNQ2 expressed in CHO cells; 3 min incubation |
Why This Matters
For researchers screening KCNQ2 modulators for pain, epilepsy, or migraine programs, substituting a des-methyl analog would result in near-complete loss of target engagement, rendering the assay non-informative.
- [1] BindingDB BDBM50395464. Affinity Data: IC₅₀ 70 nM for KCNQ2; IC₅₀ 120 nM for KCNQ2/3. CHO cells, automated patch clamp, 3 min. ChEMBL CHEMBL2164048. View Source
- [2] BindingDB BDBM50395509 (ChEMBL CHEMBL2164061). Affinity Data: IC₅₀ 2.02×10⁴ nM for N-(quinoxalin-6-yl)acetamide at KCNQ2. CHO cells, automated patch clamp, 3 min. View Source
